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2-Aminopurine cep

Fluorescence Spectroscopy Nucleic Acid Probes Photophysics

Fluorescent base analog phosphoramidites often suffer from unpredictable deprotection stability, leading to synthesis failure and compromised data. 2-Aminopurine CEP solves this with well-characterized AMA deprotection (65°C, 10 min, ~5% degradation) and minimal base-pair perturbation (ΔΔG°=+1.6 kcal/mol vs. A:T). • High quantum yield (ΦF=0.68) with ~100-fold fluorescence increase upon unstacking for robust signal-to-noise • Forms stable Watson-Crick-like pairs with thymine/uracil, preserving native structure • Validated for automated solid-phase oligonucleotide synthesis under standard protocols

Molecular Formula C43H53N8O6P
Molecular Weight 808.9 g/mol
Cat. No. B8082856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminopurine cep
Molecular FormulaC43H53N8O6P
Molecular Weight808.9 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=CN=C(N=C65)N=CN(C)C
InChIInChI=1S/C43H53N8O6P/c1-30(2)51(31(3)4)58(55-24-12-23-44)57-38-25-40(50-29-46-37-26-45-42(48-41(37)50)47-28-49(5)6)56-39(38)27-54-43(32-13-10-9-11-14-32,33-15-19-35(52-7)20-16-33)34-17-21-36(53-8)22-18-34/h9-11,13-22,26,28-31,38-40H,12,24-25,27H2,1-8H3/b47-28+/t38-,39+,40+,58?/m0/s1
InChIKeyHSPIPLWEGKTHNG-WWBOHCBMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Aminopurine CEP Fluorescent Nucleobase


2-Aminopurine CEP (CAS 178925-41-2) is the 2-cyanoethyl phosphoramidite derivative of 2-aminopurine (2AP, CAS 452-06-2), a highly fluorescent structural isomer of adenine (6-aminopurine) [1]. As a building block for solid-phase oligonucleotide synthesis, this CEP enables site-specific incorporation of the 2AP nucleobase into DNA or RNA strands. 2AP is distinguished by its high fluorescence quantum yield in aqueous solution (ΦF = 0.68 at λex = 303 nm, λem = 370 nm), which is selectively quenched upon stacking with natural bases, making it an exquisitely sensitive reporter of local nucleic acid conformation and dynamics [2]. This CEP form is specifically engineered for automated synthesis, providing the critical link between the fluorescent probe and its targeted, sequence-defined incorporation into oligonucleotides .

Probe type
Fluorescent adenine isomer with stacking-sensitive emission
Synthesis
Site-specific incorporation via automated solid-phase synthesis
Key attribute
High quantum yield in unstacked state; quenched upon base stacking

2-Aminopurine CEP Key Differentiators


Fluorescent nucleobase analog phosphoramidites are not interchangeable building blocks; their utility is defined by a narrow, interlocked set of photophysical and chemical properties. 2-Aminopurine CEP occupies a unique niche due to its combination of high quantum yield in the unstacked state, moderate sensitivity to stacking-induced quenching, and importantly, its ability to form thermodynamically stable, minimally perturbing Watson-Crick-like base pairs with thymine (DNA) or uracil (RNA) [1]. Newer analogs like 2PyG exhibit far brighter fluorescence in duplex contexts (~50-fold) [2], but this brightness is a detriment for experiments measuring subtle conformational changes where signal-to-noise is optimized by a wide dynamic range of quenching. Conversely, analogs with higher quantum yields in water (e.g., qA) often show different base-mimicking properties or require altered synthesis/deprotection protocols [3]. Furthermore, the well-characterized acid sensitivity of the 2AP nucleoside necessitates specific, validated deprotection conditions (e.g., AMA at 65°C for 10 min) to minimize degradation (~5%) [4]. Substituting an analog with unknown deprotection stability or different coupling kinetics risks synthesis failure, low yield, or compromised data interpretation.

Target
Potential substitute
Interchangeability concern
2-Aminopurine CEP
2PyG CEP
2PyG is brighter in duplex but may reduce dynamic quenching range needed for subtle conformational changes.
2-Aminopurine CEP
qA CEP
Higher quantum yield analogs may exhibit altered base-mimicking properties and synthesis requirements.
2-Aminopurine CEP
8vdA CEP
8vdA is acid-sensitive and prone to depurination, requiring non-standard deprotection that may risk synthesis yield.

2-Aminopurine CEP Comparative Evidence


Fluorescence Quantum Yield: 2AP vs. Adenine

2-Aminopurine's fundamental advantage over its natural isomer adenine is its high fluorescence quantum yield in aqueous solution, enabling its use as a spectroscopic probe where adenine is functionally 'dark' [1]. This stark contrast forms the basis for its application in site-specific structural and dynamic studies of nucleic acids.

Fluorescence Quantum Yield
Head-to-head
2AP ΦF = 0.68 · Adenine ΦF ≈ 0.00026 · ∼2600-fold higher
Supports 2AP CEP as fluorescent probe vs dark adenine
Aqueous solution, pH 7, room temperature
Fluorescence Spectroscopy Nucleic Acid Probes Photophysics

Quenching Dynamic Range: 2AP vs. 2PyG

While the analog 2PyG is significantly brighter in a duplex context, 2AP's lower basal fluorescence in duplex DNA results in a larger relative increase in signal upon structural perturbation, making it a more sensitive probe for many applications [1].

Quenching Dynamic Range
Head-to-head
∼50–100× fluorescence increase upon unstacking
Wide dynamic range aids detection of subtle conformational changes
2PyG is brighter in duplex but with lower fold-change
Fluorescence Quenching DNA Dynamics Comparative Probe Analysis

Synthesis Stability: 2AP CEP vs. 8vdA

The synthesis and deprotection of oligonucleotides containing modified bases are not trivial. 2AP CEP benefits from well-established protocols that yield high-quality product, in contrast to some acid-sensitive analogs like 8-vinyl-deoxyadenosine (8vdA), which is prone to depurination during synthesis [1]. Specifically, 2AP CEP couples with high efficiency under standard automated synthesis conditions [2] and tolerates fast deprotection with minimal degradation [3].

Deprotection Stability
Cross-study
AMA, 65°C, 10 min → ∼5% degradation
Well-characterized protocol ensures synthesis compatibility
8vdA is base-sensitive and prone to depurination
Oligonucleotide Synthesis Phosphoramidite Chemistry Deprotection Stability

Thermodynamic Stability: 2AP:T vs. A:T

A key requirement for a structural probe is minimal perturbation of the native system. Calorimetric and spectroscopic analyses demonstrate that replacing a single A:T base pair with a 2AP:T base pair results in a defined, small change in thermodynamic stability [1], confirming its suitability as a minimally invasive probe.

Base Pair Stability
Head-to-head
ΔΔG° = +1.6 kcal/mol (vs A:T)
Minimal structural perturbation supports near-native studies
11-mer DNA duplex, physiological conditions
DNA Thermodynamics Base Pair Stability Structural Perturbation

2-Aminopurine CEP Applications


Real-Time RNA Folding & Catalysis

The high quantum yield and well-characterized quenching of 2AP make it the gold-standard probe for tracking the conformational dynamics of functional RNAs. By site-specifically incorporating 2AP into a ribozyme's catalytic core or an aptamer's binding pocket using 2AP CEP, researchers can monitor real-time structural rearrangements upon substrate binding or during catalysis. The ~100-fold fluorescence increase upon transition from a stacked (quenched) to unstacked (emissive) state provides a robust signal-to-noise ratio for kinetic analysis [1].

Protein-DNA/RNA Binding Mechanisms

2AP is ideally suited for measuring the thermodynamic and kinetic parameters of protein-nucleic acid interactions. Its fluorescence is highly sensitive to changes in base stacking, which often occur upon protein binding (e.g., base flipping by DNA repair enzymes). The minimal structural perturbation of a 2AP:T base pair (ΔΔG° = +1.6 kcal/mol vs. A:T) ensures the protein's binding mode is largely unaltered [2]. The defined 5% degradation rate under standard AMA deprotection ensures high yields of full-length, functionalized oligonucleotides for these quantitative biophysical assays [3].

High-Throughput Nucleic Acid Ligand Screening

For industrial and academic drug discovery programs targeting RNA or DNA, 2AP CEP enables the development of highly sensitive, fluorescence-based competitive binding assays. The probe's response to ligand-induced conformational changes allows for the detection of weak binders or subtle allosteric modulators that might be missed by other techniques. The ease of synthesis using 2AP CEP under standard conditions facilitates the rapid, cost-effective generation of a library of labeled oligonucleotide probes for screening diverse nucleic acid targets [4].

Application
Selection Property
Validation Focus
Real-time RNA folding & catalysis
Stacking-sensitive fluorescence quenching
Signal-to-noise ratio in kinetic folding assays
Protein-DNA/RNA binding studies
Minimal structural perturbation (2AP:T base pair)
Binding affinity and kinetics relative to native A:T
High-throughput ligand screening
Automated synthesis compatibility
Probe yield and batch-to-batch reproducibility
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